Decachlorodiphenyl ether

Übersicht

Beschreibung

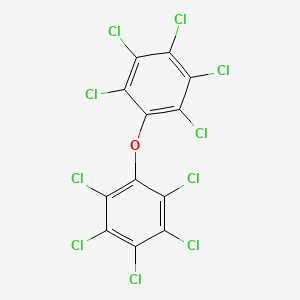

Decachlorodiphenyl ether is a chemical compound with the molecular formula C12Cl10O. It is a member of the polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential health risks. This compound is primarily used as a flame retardant in various industrial applications, including plastics, textiles, and electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decachlorodiphenyl ether can be synthesized through the condensation of chlorophenols with chlorobenzenes. For example, the pyrolysis of pentachlorophenol and hexachlorobenzene at elevated temperatures (e.g., 340°C) leads to the formation of this compound . The reaction involves the removal of hydrogen chloride and the formation of the ether linkage between the two aromatic rings.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of diphenyl ether. This process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, at high temperatures. The reaction is carried out in a controlled environment to ensure the complete chlorination of the diphenyl ether, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Decachlorodiphenyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated dibenzofurans and dibenzo-p-dioxins.

Reduction: Reduction reactions can lead to the formation of lower chlorinated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Chlorinated dibenzofurans and dibenzo-p-dioxins.

Reduction: Lower chlorinated diphenyl ethers.

Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Risk Assessment

Decachlorodiphenyl ether is frequently studied for its environmental impact, particularly regarding bioaccumulation and toxicity in aquatic ecosystems. Research has focused on:

- Bioaccumulation Studies : Investigations into how this compound accumulates in organisms have highlighted its potential adverse effects on wildlife. For instance, studies have shown that it can persist in sediments and biota, leading to long-term ecological impacts .

- Analytical Methods Development : The need for effective monitoring of this compound in environmental samples has led to the development of sophisticated analytical techniques. Gas chromatography/mass spectrometry (GC/MS) methods are commonly employed to quantify its presence in various matrices, facilitating risk assessments .

| Study Focus | Methodology | Findings |

|---|---|---|

| Bioaccumulation | Laboratory experiments | Documented accumulation in fish species |

| Analytical Techniques | GC/MS | Effective detection of this compound levels |

Toxicological Research

The toxicological profile of this compound has been a significant area of study due to its potential health risks:

- Endocrine Disruption : Research indicates that this compound may have endocrine-disrupting effects, impacting reproductive and developmental health in exposed organisms .

- Case Studies : A notable case study examined the correlation between organochlorine exposure (including this compound) and breast cancer risk among African-American women. While findings did not establish a direct link, they underscore the importance of understanding the health implications of such compounds .

| Research Aspect | Population Studied | Key Outcomes |

|---|---|---|

| Endocrine Effects | Various animal models | Indications of reproductive toxicity |

| Cancer Risk | African-American women | No significant association found |

Flame Retardant Studies

This compound is primarily used as a flame retardant in various materials. Its effectiveness and environmental persistence have prompted extensive research:

- Flame Retardant Efficacy : Studies have evaluated the performance of this compound as a flame retardant compared to other compounds. Its high chlorine content contributes to its fire-resistant properties .

- Photodegradation Research : Investigations into the photodegradation of this compound reveal that exposure to UV light can lead to the formation of free radicals, which may pose additional environmental risks .

| Application Type | Research Focus | Findings |

|---|---|---|

| Flame Retardancy | Comparative studies | Effective but raises concerns about environmental persistence |

| Photodegradation | Free radical formation | Significant radical production upon UV exposure |

Synthesis and Chemical Behavior Studies

The synthesis of this compound involves chlorination processes using diphenyl ether as a precursor. Understanding its chemical behavior is crucial for assessing its applications:

- Synthesis Techniques : The chlorination reaction is typically facilitated by chlorine gas or other chlorinating agents under controlled conditions to ensure high yields .

- Chemical Stability Studies : Research into the stability of this compound under various environmental conditions provides insights into its long-term behavior in ecosystems.

| Aspect | Details |

|---|---|

| Synthesis Method | Chlorination with diphenyl ether |

| Stability | Persistent under environmental conditions |

Wirkmechanismus

The mechanism of action of decachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of enzymes such as cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, this compound can disrupt endocrine function by mimicking or blocking the action of natural hormones .

Vergleich Mit ähnlichen Verbindungen

Decabromodiphenyl ether: Another flame retardant with similar applications but contains bromine instead of chlorine.

Octachlorodiphenyl ether: A less chlorinated analog with different physical and chemical properties.

Pentachlorodiphenyl ether: An even less chlorinated analog with distinct reactivity and environmental behavior.

Uniqueness: Decachlorodiphenyl ether is unique due to its high degree of chlorination, which imparts exceptional flame-retardant properties. this also makes it highly persistent in the environment and capable of long-range transport. Its high chlorine content also contributes to its potential for bioaccumulation and toxicity .

Biologische Aktivität

Decachlorodiphenyl ether (DCDE) is a highly chlorinated compound belonging to the family of diphenyl ethers. Its biological activity has garnered attention due to its potential environmental and health impacts. This article synthesizes findings from various studies on the biological activity of DCDE, including its toxicity, mechanisms of action, and effects on different biological systems.

DCDE is a member of the class of compounds known as polychlorinated diphenyl ethers (PCDEs). It is characterized by its high degree of chlorination, which influences its physical and chemical properties, including stability and bioaccumulation potential. DCDE is often found in industrial applications and as a contaminant in various environmental matrices, including soil, water, and biota.

Toxicological Profile

Acute and Chronic Toxicity

Research indicates that DCDE exhibits significant toxicity in various organisms. A study conducted on rats exposed to PCBs (which include DCDE) demonstrated adverse effects such as reduced weight gain and thyroid hormone dysregulation at estimated doses of 1320 µg/kg body weight .

Table 1: Summary of Toxicity Studies on DCDE

| Study Reference | Organism | Exposure Method | Observed Effects |

|---|---|---|---|

| Lehmann et al. (2014) | Rats | Inhalation | Weight loss, thyroid hormone dysregulation |

| Casey et al. (1999) | Rats | Inhalation | Histopathological changes in thyroid |

| Environmental Health Perspectives (2003) | Humans | Epidemiological study | No significant association with breast cancer |

Free Radical Formation

DCDE has been shown to participate in the formation of free radicals when exposed to UV light. A study utilizing electron paramagnetic resonance (EPR) demonstrated that irradiation of DCDE resulted in significantly higher yields of free radicals compared to control solvents . This radical formation may contribute to oxidative stress and subsequent biological damage.

Oxidative Stress Response

The oxidative stress induced by DCDE exposure has been linked to inflammatory responses in human lung epithelial cells. Elevated markers for oxidative stress were observed, indicating a potential mechanism through which DCDE may exert its toxic effects .

Case Studies

Case Study 1: Environmental Impact on Aquatic Life

A study measuring concentrations of chlorinated diphenyl ethers, including DCDE, in fish from the Great Lakes revealed bioaccumulation at higher trophic levels. The presence of these compounds raises concerns about their impact on aquatic ecosystems and food safety .

Case Study 2: Human Health Implications

A population-based case-control study investigated the relationship between organochlorine levels, including DCDE, and breast cancer risk among African-American women. The study found no significant association between circulating levels of DDE (a metabolite related to DDT) and breast cancer risk, suggesting that while organochlorines are prevalent, their direct health impacts may vary .

Regulatory Considerations

Given the biological activity and potential health risks associated with DCDE, regulatory bodies are increasingly scrutinizing its use. The European Union's REACH regulation aims to assess the risks posed by chemicals like DCDE, emphasizing the need for comprehensive risk assessments based on current scientific data .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPFDHFTBYJKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185607 | |

| Record name | Decachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31710-30-2 | |

| Record name | Decachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31710-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031710302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RV1E78V2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental implications of Decachlorodiphenyl ether (this compound) presence in the Great Lakes?

A: this compound is a persistent organic pollutant found in the Great Lakes, primarily accumulating in higher trophic level fish like lake trout and walleye. [, ] Concentrations increase moving from Lake Superior to Lake Ontario, with Lake Ontario fish exhibiting the highest levels. [] This biomagnification raises concerns about the potential risks to both wildlife and human health through consumption of contaminated fish.

Q2: How do the concentrations of different this compound congeners vary in fish from different Great Lakes?

A: While total this compound concentrations increase from Lake Superior to Lake Ontario, the relative abundance of specific congeners also varies. [] The Cl6 homologue is dominant in Lakes Huron, Erie, and Ontario, comprising 46% to 61% of the total this compound load. [] Interestingly, Lake Superior fish exhibit a different congener profile with higher contributions from unidentified Cl8- and Cl9-DPEs, suggesting potentially different sources or transformation processes in this lake. []

Q3: Does the bioaccumulation of this compound differ between fish species within the same lake?

A: Research in Siskiwit Lake (Lake Superior) indicates that bioaccumulation patterns of this compound, as well as other chlorinated organic compounds, differ between lake trout and whitefish. [] This suggests that factors beyond the compound's physical-chemical properties, such as species-specific physiology and feeding habits, influence bioaccumulation. []

Q4: How does this compound interact with the aryl hydrocarbon receptor (AhR) pathway?

A: While not as potent as some lower chlorinated diphenyl ethers, this compound exhibits immunotoxic effects, likely mediated through the AhR pathway. [] In mice, it suppresses the splenic plaque-forming cell response to sheep red blood cells, with varying sensitivity between Ah-responsive (C57BL/6) and less responsive (DBA/2) strains. [] This highlights the role of AhR in this compound-induced immunotoxicity, though additional AhR-independent mechanisms might also be involved. []

Q5: Does this compound induce xenobiotic metabolizing enzymes in the liver?

A: Yes, this compound demonstrates the ability to induce certain xenobiotic metabolizing enzymes in rat liver. [] Administration of this compound increases EPN detoxification, NADPH cytochrome c reductase, and cytochrome P-450 levels, while not affecting aryl hydrocarbon hydroxylase activity. [] This induction pattern suggests that this compound can alter xenobiotic metabolism, potentially influencing the toxicity and clearance of other environmental contaminants. []

Q6: What are the implications of this compound formation from chlorophenols and chlorobenzenes?

A: Research suggests that this compound can be formed through the condensation of chlorophenols with chlorobenzenes. [] This finding has significant implications for understanding the environmental fate and sources of this compound. It suggests that the presence of precursor compounds like chlorophenols and chlorobenzenes in the environment could lead to the formation of more persistent and potentially more toxic this compound. [] Understanding these formation pathways is crucial for developing effective strategies to mitigate this compound contamination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.